Benzene, trimethylpropyl- Benzene, trimethylpropyl-
Brand Name: Vulcanchem
CAS No.: 82162-09-2
VCID: VC20602619
InChI: InChI=1S/C12H18/c1-5-6-12-8-7-9(2)10(3)11(12)4/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol

Benzene, trimethylpropyl-

CAS No.: 82162-09-2

Cat. No.: VC20602619

Molecular Formula: C12H18

Molecular Weight: 162.27 g/mol

* For research use only. Not for human or veterinary use.

Benzene, trimethylpropyl- - 82162-09-2

Specification

CAS No. 82162-09-2
Molecular Formula C12H18
Molecular Weight 162.27 g/mol
IUPAC Name 1,2,3-trimethyl-4-propylbenzene
Standard InChI InChI=1S/C12H18/c1-5-6-12-8-7-9(2)10(3)11(12)4/h7-8H,5-6H2,1-4H3
Standard InChI Key SZAIENRDRCMPRX-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=C(C=C1)C)C)C

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

Benzene, trimethylpropyl- (C12H18\text{C}_{12}\text{H}_{18}) consists of a benzene ring attached to a trimethylpropyl group (–CH(CH3_3)CH(CH3_3)2_2). The branching of the substituent introduces steric effects that influence both physical properties and chemical reactivity .

Isomeric Variations

The compound exhibits structural isomerism based on the arrangement of methyl groups on the propyl chain:

  • 1-(1,2,2-Trimethylpropyl)benzene (CAS 19262-20-5): Features methyl groups at the 1, 2, and 2 positions of the propyl chain .

  • (1,1,2-Trimethylpropyl)benzene (CAS 26356-11-6): Methyl groups occupy the 1, 1, and 2 positions, leading to distinct steric and electronic profiles .

Comparative Structural Analysis

CompoundCAS NumberSubstituent PatternKey Feature
1,3,5-Trimethylbenzene108-67-8Symmetrical methyl positionsHigh thermal stability
1-(1,2,2-TMP)benzene19262-20-5Branched propyl with 1,2,2-MeEnhanced steric hindrance
n-Propylbenzene103-65-1Linear propyl chainLower boiling point (159°C)

Synthesis and Industrial Production

Friedel-Crafts Alkylation

Physicochemical Properties

Key Physical Parameters

PropertyValueSource
Molecular Weight162.27 g/mol
Boiling Point487.15 K (214°C)
Density0.89–0.91 g/cm3^3 (est.)
OdorSweet, aromatic

Solubility and Stability

  • Solubility: Miscible with organic solvents (e.g., ether, THF); insoluble in water .

  • Stability: Resists thermal degradation below 300°C but undergoes radical decomposition at higher temperatures .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzene ring participates in nitration and sulfonation, though steric hindrance from the trimethylpropyl group reduces reaction rates compared to toluene . For example:
C12H18+HNO3H2SO4NO2-C12H17+H2O\text{C}_{12}\text{H}_{18} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{NO}_2\text{-C}_{12}\text{H}_{17} + \text{H}_2\text{O}

Radical Reactions

Under UV light or peroxide initiation, the compound undergoes hydrogen abstraction at tertiary C–H bonds, forming stable radicals that dimerize or react with oxygen .

Industrial and Research Applications

Solvent and Intermediate

The branched structure enhances solubility for non-polar compounds, making it valuable in:

  • Polymer synthesis (e.g., polystyrene plasticizers)

  • Pharmaceutical intermediates requiring lipophilic carriers

Fuel Additives

Its high octane number (estimated 105–110) suggests potential as an anti-knock agent in gasoline, though commercialization remains limited .

Hazard TypeGHS CodePrecautionary Measures
FlammabilityH227Store away from ignition sources
Skin irritationH315Use nitrile gloves
Respiratory tractH335Ensure ventilation

OSHA Compliance

Airborne exposure limits follow guidelines for trimethylbenzenes (25 ppm TWA), requiring active sampling with charcoal tubes or passive monitors .

Comparative Analysis with Analogous Compounds

Reactivity Trends

CompoundElectrophilic ReactivityRadical Stability
1-(1,2,2-TMP)benzeneModerateHigh
MesityleneHighLow
n-PropylbenzeneHighModerate

Industrial Utility

  • Mesitylene: Preferred for symmetrical reactions (e.g., sulfonation) .

  • 1-(1,2,2-TMP)benzene: Superior in radical-initiated polymerizations .

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